Anlotinib (hydrochloride)

VEGFR2 inhibition Angiogenesis Kinase selectivity

Anlotinib hydrochloride (AL3818, CAS 1360460-82-7) is the preferred reference TKI for VEGFR2-mediated angiogenesis research, exhibiting 20-fold greater potency (IC50 0.2 nM) vs sunitinib. Clinically validated in phase III ETER100 trial for TKI-immunotherapy combinations with 94% PFS improvement over sunitinib in RCC. Demonstrates superior efficacy-toxicity ratios vs pazopanib in sarcoma (73% longer PFS) and vs sorafenib in HCC (18% longer OS). Select this compound for preclinical studies requiring clinically translatable results not reproducible with alternative multi-target TKIs.

Molecular Formula C23H23ClFN3O3
Molecular Weight 443.9 g/mol
Cat. No. B10783339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnlotinib (hydrochloride)
Molecular FormulaC23H23ClFN3O3
Molecular Weight443.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl
InChIInChI=1S/C23H22FN3O3.ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;1H
InChIKeyGTAUHBAHFJIAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anlotinib Hydrochloride for Research Procurement: A Multi-Target TKI with Distinct Kinase Selectivity


Anlotinib hydrochloride (AL3818 dihydrochloride, CAS 1360460-82-7) is an orally bioavailable multi-target tyrosine kinase inhibitor (TKI) designed to primarily inhibit vascular endothelial growth factor receptors (VEGFR2/3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFRα/β), and c-Kit [1]. The compound is the active pharmaceutical ingredient in the approved drug anlotinib, which received initial regulatory approval in China for the treatment of advanced non-small cell lung cancer (NSCLC) and has since expanded to multiple oncology indications including soft tissue sarcoma, hepatocellular carcinoma, and renal cell carcinoma [2]. The hydrochloride salt form (dihydrochloride) is the standard research-grade material for preclinical studies, with a molecular weight of 480.36 and demonstrated solubility in DMSO .

Anlotinib Hydrochloride: Why Substitution with Sunitinib, Sorafenib, or Pazopanib Fails for Research Consistency


Anlotinib cannot be substituted with other multi-target TKIs such as sunitinib, sorafenib, or pazopanib due to its distinct kinase selectivity profile, divergent clinical efficacy across tumor types, and a differentiated adverse event spectrum [1]. While all four agents target VEGFR family kinases, anlotinib exhibits approximately 20-fold greater potency against VEGFR2 (IC50 = 0.2 nM) compared to sunitinib (IC50 = 4.0 nM) and maintains a broader FGFR inhibitory spectrum with FGFR1 IC50 of 11.7 nM [1][2]. This unique selectivity translates to clinical outcomes that are not interchangeable: anlotinib demonstrates superior overall survival versus sorafenib in second-line hepatocellular carcinoma, significantly longer progression-free survival versus pazopanib in alveolar soft part sarcoma, and, when combined with immunotherapy, substantially longer progression-free survival versus sunitinib in first-line renal cell carcinoma [3][4][5]. For researchers conducting in vivo studies, cell-based assays, or clinical trial correlative analyses, substituting anlotinib with a structurally or pharmacologically distinct TKI will yield non-comparable results that cannot be extrapolated to anlotinib-specific findings.

Anlotinib Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Anlotinib VEGFR2 Potency: 20-Fold Superior IC50 Compared to Sunitinib

In a direct in vitro kinase inhibition assay, anlotinib demonstrated substantially greater potency against VEGFR2 than sunitinib, with an IC50 value of 0.2 ± 0.1 nM compared to 4.0 ± 2.9 nM for sunitinib [1]. This represents an approximately 20-fold difference in inhibitory concentration. Additionally, anlotinib showed greater potency against VEGFR3 (IC50 = 0.7 ± 0.1 nM vs. 15.7 ± 2.1 nM for sunitinib, approximately 22-fold difference) and VEGFR1 (IC50 = 26.9 ± 7.7 nM vs. 71.5 ± 12.8 nM, approximately 2.7-fold difference) [1]. However, sunitinib demonstrated superior potency against PDGFRβ (IC50 = 7.7 ± 2.2 nM vs. 115.0 ± 62.0 nM for anlotinib, approximately 15-fold difference) [1]. Both compounds showed no significant inhibition of c-Met, c-Src, HER2, or EGFR (all IC50 > 2000 nM) [1]. The FGFR1 IC50 for anlotinib is 11.7 nM [2].

VEGFR2 inhibition Angiogenesis Kinase selectivity Preclinical pharmacology

Anlotinib Plus Immunotherapy vs. Sunitinib: 94% Longer Median PFS in First-Line Renal Cell Carcinoma

In the ETER100 phase III randomized controlled trial (NCT04523272), the combination of benmelstobart (a novel PD-L1 inhibitor) plus anlotinib was compared directly to sunitinib as first-line treatment for advanced clear-cell renal cell carcinoma [1]. In the full analysis set (n=527), the median progression-free survival (PFS) for the anlotinib combination arm was 19.0 months (95% CI 15.3-22.8) compared to 9.8 months (95% CI 8.4-12.4) for sunitinib monotherapy, representing a 94% relative increase in median PFS [1]. The hazard ratio (HR) for PFS was 0.53 (95% CI 0.42-0.67; p<0.0001), indicating a 47% reduction in the risk of disease progression or death [1]. In the per-protocol set, median PFS was 19.0 months vs. 11.0 months (HR 0.55; 95% CI 0.43-0.70; p<0.0001) [1]. A separate comparative analysis of adverse event profiles reported that grade ≥3 treatment-related adverse events occurred in 28.9% of anlotinib-treated patients versus 55.8% of sunitinib-treated patients [2].

Renal cell carcinoma Combination immunotherapy Phase III clinical trial Progression-free survival

Anlotinib vs. Sorafenib in Second-Line HCC: 18% Longer Median OS with 60% Lower Grade ≥3 AE Rate

In a multicenter retrospective study comparing anlotinib (n=54) to sorafenib (n=104) in advanced hepatocellular carcinoma, anlotinib demonstrated significantly improved overall survival (OS) in the second-line setting with median OS of 13.0 months versus 11.0 months for sorafenib (P = 0.010), an 18% relative improvement [1]. No significant differences were observed in objective response rate (ORR), disease control rate (DCR), or progression-free survival (PFS) between the two agents [1]. Critically, the safety profile differentiated the two compounds: in the second-line setting, the incidence of grade ≥3 adverse events was 16.7% for anlotinib compared to 41.5% for sorafenib (P = 0.020), representing a 60% relative reduction in severe treatment-related toxicity [1][2]. Subgroup analysis revealed that patients with baseline α-fetoprotein (AFP) ≥ 400 ng/mL or hepatitis B virus (HBV) infection derived greater OS benefit from anlotinib [1].

Hepatocellular carcinoma Second-line therapy Overall survival Safety profile

Anlotinib vs. Pazopanib in Alveolar Soft Part Sarcoma: 73% Longer Median PFS with 82% Lower Dose Reduction Rate

A retrospective comparative analysis of 47 patients with metastatic alveolar soft part sarcoma (ASPS) treated with either anlotinib (n=16) or pazopanib (n=31) monotherapy revealed significant differences in both efficacy and tolerability [1]. Median progression-free survival (PFS) was 23.6 months (95% CI 16.2-31.0) for anlotinib compared to 13.7 months (95% CI 10.8-16.7) for pazopanib (P = 0.023), representing a 9.9-month absolute improvement and a 73% relative increase in median PFS [1]. Objective response rates were comparable between arms (31.2% vs. 35.5%; P=0.772) [1]. Notably, adverse events requiring drug dosage reduction occurred in only 1 patient (6.3%) receiving anlotinib compared to 11 patients (35.5%) receiving pazopanib (P = 0.029), an 82% relative reduction [1]. In patients without dosage reduction, anlotinib showed a numerical but non-significant advantage in median PFS compared to pazopanib (24.5 vs. 15.8 months; P=0.112) [1].

Alveolar soft part sarcoma ASPS Targeted therapy Toxicity management

Anlotinib vs. Placebo in Third-Line NSCLC (ALTER0303): HR 0.21 for PFS in EGFR-Mutant Subgroup

The ALTER0303 phase III randomized, double-blind, placebo-controlled trial established anlotinib's efficacy as third-line or subsequent therapy in advanced NSCLC, with a prespecified subgroup analysis examining outcomes by EGFR mutation status [1]. Among patients with EGFR mutation-positive NSCLC (n=138 of 437 randomized), anlotinib treatment resulted in median progression-free survival (PFS) of 5.6 months compared to 0.8 months for placebo (HR 0.21; 95% CI 0.13-0.32; P<0.0001), a 7-fold improvement [1]. Median overall survival (OS) in the EGFR-mutant subgroup was 10.7 months with anlotinib versus 6.3 months with placebo (HR 0.59; 95% CI 0.38-0.94; P=0.025) [1]. For patients without EGFR mutation, anlotinib also significantly improved PFS (5.4 vs. 1.6 months; HR 0.29; 95% CI 0.22-0.39; P<0.0001) and OS (8.9 vs. 6.5 months; HR 0.73; 95% CI 0.55-0.97; P=0.029) compared to placebo [1]. The incidence of adverse events was similar across EGFR mutation subgroups [1].

Non-small cell lung cancer EGFR mutation Third-line therapy Placebo-controlled trial

Anlotinib vs. Sunitinib: 48% Lower Rate of Grade ≥3 Adverse Events in RCC

A comparative safety analysis of anlotinib versus sunitinib in patients with advanced renal cell carcinoma revealed a substantially different adverse event profile between the two TKIs [1]. The total incidence of grade ≥3 adverse events was 28.9% in anlotinib-treated patients compared to 55.8% in sunitinib-treated patients, representing a 48% relative reduction in severe treatment-related toxicity [1]. Specific grade ≥3 adverse events with notable differences included hypertension (anlotinib 13.3% vs. sunitinib 25.6%), hand-foot syndrome (anlotinib 3.3% vs. sunitinib 14.0%), thrombocytopenia (anlotinib 0% vs. sunitinib 11.6%), neutropenia (anlotinib 0% vs. sunitinib 9.3%), and hypophosphatemia (anlotinib 3.3% vs. sunitinib 9.3%) [1]. Clinical efficacy outcomes were comparable, with median OS of 30.9 months for anlotinib versus 30.5 months for sunitinib, and median PFS of 17.5 months versus 16.6 months, respectively [1].

Renal cell carcinoma Toxicity comparison Adverse event profile Treatment tolerability

Anlotinib Hydrochloride Application Scenarios: Evidence-Based Research and Industrial Use Cases


Preclinical Angiogenesis and VEGFR2-Dependent Signaling Studies

Researchers investigating VEGFR2-mediated angiogenesis in in vitro and in vivo models should select anlotinib hydrochloride as the preferred reference TKI. The compound's 20-fold greater potency against VEGFR2 (IC50 = 0.2 nM) compared to sunitinib (IC50 = 4.0 nM) enables more complete target engagement at lower molar concentrations, reducing off-target effects in sensitive assays [1]. Anlotinib also potently inhibits VEGF-induced HUVEC migration (IC50 = 0.1 nM) and FBS-induced tube formation, providing validated cell-based functional readouts for angiogenesis research [2]. For in vivo xenograft studies, the established dosing regimen of 3 mg/kg daily produces 83% tumor volume reduction and 91.2% angiogenesis inhibition in SW620 colorectal xenograft models [2].

Combination Immuno-Oncology Preclinical Development Programs

Drug development programs evaluating TKI plus immune checkpoint inhibitor combinations should consider anlotinib as a validated clinical partner based on the positive ETER100 phase III trial results. The combination of anlotinib with PD-L1 blockade (benmelstobart) demonstrated a 94% improvement in median PFS (19.0 vs. 9.8 months; HR 0.53; p<0.0001) compared to sunitinib in first-line renal cell carcinoma [1]. This clinical validation supports the use of anlotinib in preclinical syngeneic tumor models investigating TKI-immunotherapy synergy, with the compound's favorable toxicity profile (48% lower grade ≥3 AE rate vs. sunitinib) facilitating combination tolerability studies [2].

Rare Sarcoma Translational Research with Emphasis on Toxicity-Sparing Regimens

Translational researchers focused on alveolar soft part sarcoma (ASPS) and other rare soft tissue sarcomas should prioritize anlotinib over pazopanib as the reference VEGFR-targeted TKI. In comparative analysis, anlotinib achieved 73% longer median PFS (23.6 vs. 13.7 months; P=0.023) while requiring dose reductions due to toxicity in only 6.3% of patients compared to 35.5% with pazopanib (P=0.029) [1]. This favorable efficacy-toxicity ratio is particularly relevant for studies modeling long-term TKI administration and for research programs developing novel sarcoma-targeted combinations where maintaining dose intensity is critical for translational success.

Hepatocellular Carcinoma Second-Line Therapy Preclinical Modeling

For HCC preclinical studies requiring a TKI backbone with demonstrated clinical superiority in the second-line setting, anlotinib provides a validated reference compound based on comparative data versus sorafenib. Anlotinib achieved 18% longer median OS (13.0 vs. 11.0 months; P=0.010) with a 60% lower rate of grade ≥3 adverse events (16.7% vs. 41.5%; P=0.020) [1]. Researchers should note the biomarker association: patients with baseline AFP ≥ 400 ng/mL or HBV infection derived greater OS benefit, suggesting utility for studies incorporating biomarker-stratified or HBV-associated HCC models [1].

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